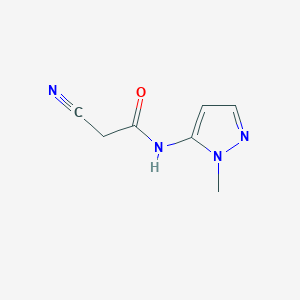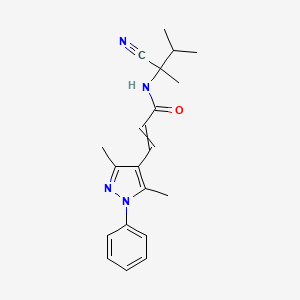
4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, commonly known as MQBA, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications. MQBA is a member of the quinoline family and has been synthesized through various methods, including the Pictet-Spengler reaction and the Ullmann reaction. In
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
4-Methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide serves as a precursor in the synthesis of various substituted benzamides and quinazolinyl benzamides, demonstrating the versatility and potential of these compounds in medicinal chemistry due to their biological and synthetic adaptability. For instance, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides were synthesized from methyl anthranilate, highlighting alternative synthetic routes and their implications in developing pharmacologically active compounds (Chau, Saegusa, & Iwakura, 1982).
Antitumor Activity
Studies have focused on the antitumor potential of quinazolin-4-one derivatives, where modifications aimed at improving water solubility have led to compounds with significant cytotoxicity against cancer cells. For example, the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, demonstrated increased aqueous solubility and enhanced cytotoxicity, retaining novel biochemical characteristics of the parent compound (Bavetsias et al., 2002). This highlights the compound's potential in overcoming limitations related to solubility and bioavailability in drug development.
Luminescent Properties and Sensing Applications
The luminescent properties and photo-induced electron transfer capabilities of certain derivatives indicate potential applications in materials science and sensor development. Novel piperazine substituted naphthalimide compounds have shown characteristic fluorescence quantum yields, suggesting applications as pH probes and in the study of electron transfer processes, which could be beneficial in developing fluorescent sensors and materials (Gan et al., 2003).
Corrosion Inhibition
Research on the corrosion inhibition properties of benzoxazines, including derivatives related to this compound, shows significant efficiency in protecting mild steel in acidic environments. This underscores the compound's utility in industrial applications, particularly in materials protection and longevity (Kadhim et al., 2017).
Wirkmechanismus
Target of Action
The primary target of 4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is the serine/threonine-protein kinase . This enzyme plays a crucial role in controlling the cell cycle and is essential for meiosis .
Mode of Action
This compound interacts with its target, the serine/threonine-protein kinase, to control the cell cycle
Biochemical Pathways
The biochemical pathways affected by this compound are related to the cell cycle, particularly the process of meiosis . The compound’s interaction with serine/threonine-protein kinase can lead to changes in these pathways, affecting cell division and growth.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on the cell cycle . By interacting with serine/threonine-protein kinase, it can influence cell division and growth, potentially leading to significant changes at the cellular level.
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve multiple binding sites and mechanisms .
Cellular Effects
4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can influence cell function in a variety of ways . It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized .
Subcellular Localization
The subcellular localization of this compound is not well-characterized .
Eigenschaften
IUPAC Name |
4-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-3-5-13(6-4-12)18(22)19-15-8-9-16-14(11-15)7-10-17(21)20(16)2/h3-6,8-9,11H,7,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAJMEBQJPJLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Propan-2-yl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2512401.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine](/img/structure/B2512402.png)



![Methyl 2-{[5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)imidazo[2,1-b][1,3]thiazol-6-yl]sulfanyl}benzenecarboxylate](/img/structure/B2512412.png)




![6-[(4-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2512421.png)
![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2512422.png)

